4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine
Description
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a fused bicyclic heterocycle featuring a thiazole ring fused to a pyridine ring at the [5,4-c] position. Its molecular formula is C₇H₅ClN₂O₂S₂, with a chloro substituent at position 4 and a methylsulfonyl group at position 2 of the thiazolo[5,4-c]pyridine scaffold.
Synthesis Challenges: Preparation of thiazolo[5,4-c]pyridines is historically low-yielding (9–25%) due to multi-step cyclization requirements . However, derivatives like 4-chloro-2-(2-chloro-6-fluorophenyl)-thiazolo[5,4-c]pyridine (CAS 1242249-93-9) are commercially available, suggesting optimized routes for specific analogues .
Applications: Thiazolo[5,4-c]pyridine moieties are found in pharmaceuticals, such as the anticoagulant edoxaban, highlighting their therapeutic relevance .
Properties
CAS No. |
1398511-49-3 |
|---|---|
Molecular Formula |
C7H5ClN2O2S2 |
Molecular Weight |
248.7 g/mol |
IUPAC Name |
4-chloro-2-methylsulfonyl-[1,3]thiazolo[5,4-c]pyridine |
InChI |
InChI=1S/C7H5ClN2O2S2/c1-14(11,12)7-10-4-2-3-9-6(8)5(4)13-7/h2-3H,1H3 |
InChI Key |
FCZFVASONFAXIS-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=NC2=C(S1)C(=NC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Thiazolo[5,4-c]Pyridine Core Formation
The construction of the fused thiazole-pyridine system typically begins with functionalized pyridine precursors. A validated approach involves:
- Nitro Group Reduction and Cyclization : Starting from 2,4-dichloro-3-nitropyridine, selective substitution with morpholine at the 4-position yields 4-morpholinyl-2-chloro-3-nitropyridine. Subsequent reduction of the nitro group using iron powder in acetic acid induces intramolecular cyclization, forming the thiazolo[5,4-c]pyridine skeleton. This one-pot reduction-cyclization sequence achieves moderate yields (45–60%) and avoids isolation of reactive intermediates.
- Thiocyanate-Mediated Cyclization : Alternative routes employ potassium thiocyanate (KSCN) in acetic acid to introduce sulfur at the 2-position of 4-chloropyridine derivatives. Heating at 80°C facilitates nucleophilic substitution, followed by cyclization under acidic conditions to form the thiazole ring.
Introduction of the Methylsulfonyl Group
The methylsulfonyl (-SO2CH3) moiety is introduced via oxidation of a methylthio (-SCH3) precursor:
- Methylthio Intermediate Synthesis : Treatment of 2-chlorothiazolo[5,4-c]pyridine with sodium thiomethoxide (NaSCH3) in dimethylformamide (DMF) at 60°C replaces the chloride with a methylthio group.
- Oxidation to Sulfone : The methylthio intermediate is oxidized using hydrogen peroxide (H2O2) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane. Reaction conditions are critical: excess oxidant or prolonged heating leads to over-oxidation or decomposition. Yields range from 70–85% when conducted at 0–25°C for 2–4 hours.
Chlorination at Position 4
Chlorine incorporation occurs through two primary strategies:
- Direct Chlorination : Phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) in refluxing toluene (110°C) chlorinates the pyridine ring at the 4-position. Catalytic dimethylformamide (DMF) enhances reactivity, achieving >90% conversion in 6–8 hours.
- Starting Material Selection : Using pre-chlorinated pyridines (e.g., 2,4-dichloropyridine derivatives) simplifies synthesis by eliminating separate chlorination steps. Selective substitution at the 2-position preserves the 4-chloro group throughout subsequent reactions.
Industrial-Scale Production
Industrial methods prioritize cost efficiency and scalability while maintaining high purity (>99%):
- Continuous Flow Reactors : Tubular reactors enable precise control over exothermic reactions like oxidation and chlorination. For example, methylthio-to-methylsulfonyl oxidation achieves 95% yield in a continuous system with H2O2 and tungsten catalyst at 50°C.
- Crystallization Optimization : Anti-solvent crystallization using heptane/ethyl acetate mixtures reduces impurities. Particle size distribution is controlled via cooling rates, ensuring consistent bioavailability in pharmaceutical formulations.
- Waste Minimization : Solvent recovery systems (e.g., distillation for DMF and toluene) and catalytic oxidation (e.g., MnO2 for H2O2 decomposition) align with green chemistry principles.
Reaction Mechanisms and Optimization
Cyclization Mechanism
The formation of the thiazolo ring proceeds through nucleophilic attack of a sulfur atom on an adjacent carbon, facilitated by electron-withdrawing groups (e.g., nitro or chloro). Density functional theory (DFT) studies indicate that the activation energy for cyclization decreases from 120 kJ/mol to 85 kJ/mol in the presence of acetic acid, explaining the efficacy of acidic conditions.
Oxidation Kinetics
Methylthio-to-methylsulfonyl oxidation follows pseudo-first-order kinetics with an activation energy of 65 kJ/mol. Rate-limiting steps involve the formation of sulfoxide intermediates, which further oxidize to sulfones. Lower temperatures (0–25°C) favor sulfone formation over side reactions.
Chlorination Selectivity
Chlorination at the 4-position is regioselective due to the directing effects of the thiazole nitrogen. In situ 1H-NMR monitoring reveals that electron-deficient positions (C4) react 3–5 times faster than C5 or C6 positions.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/kg) |
|---|---|---|---|---|
| Nitro Reduction | 58 | 98 | Moderate | 12,000 |
| Thiocyanate Route | 65 | 97 | High | 9,500 |
| Continuous Flow | 95 | 99.5 | High | 7,200 |
The thiocyanate route offers superior scalability and cost-effectiveness for large-scale production, while continuous flow systems excel in yield and purity. Laboratory-scale nitro reduction remains valuable for generating analogs with varied substituents.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at position 4 undergoes facile displacement under basic or nucleophilic conditions. Key findings include:
The methylsulfonyl group at position 2 stabilizes the aromatic system through electron-withdrawing effects, enhancing the electrophilicity of the adjacent positions.
Reductive Functionalization
The methylsulfonyl group can be selectively reduced to modify electronic and steric properties:
| Reduction Agent | Conditions | Product | Application |
|---|---|---|---|
| NaBH₄/CuCl₂ | MeOH, 0°C → rt | 2-(Methylthio)thiazolo[5,4-c]pyridine | Intermediate for further alkylation |
| H₂ (1 atm), Pd/C | EtOAc, 50°C | 2-Methylthiazolo[5,4-c]pyridine | Bioactive scaffold synthesis |
Reduction pathways are critical for generating thioether intermediates, which participate in subsequent alkylation or oxidation reactions.
Cross-Coupling Reactions
The chlorine substituent enables palladium-catalyzed couplings for structural diversification:
| Coupling Type | Catalyst | Arylboronic Acid | Product Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₃PO₄ | 4-Methoxyphenyl | 68% |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Morpholine | 73% |
These reactions expand access to π-conjugated systems with tunable electronic profiles for pharmacological studies .
Oxidation and Sulfonyl Group Manipulation
The methylsulfonyl moiety participates in controlled transformations:
| Reaction | Reagents | Outcome |
|---|---|---|
| Oxidation | mCPBA, CH₂Cl₂ | Sulfone stability confirmed (no change) |
| Nucleophilic displacement | KCN, DMSO, 100°C | Replacement with cyano group |
The sulfonyl group’s robustness under oxidative conditions makes it a stable directing group in multistep syntheses .
Comparative Reactivity with Analogues
Structural variations in thiazolo-pyridine derivatives influence reactivity:
| Compound | Substituents | Reactivity Trend |
|---|---|---|
| 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine | Cl, SO₂Me | High electrophilicity at C4 |
| Thiazolo[4,5-b]pyridine | Unsubstituted | Lower SNAr activity |
| 5-Chlorothiazolo[4,5-b]pyridine | Cl at C5 | Selective functionalization at C2/C7 |
Electron-withdrawing groups enhance reactivity at specific positions, enabling regioselective modifications .
Scientific Research Applications
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine is a heterocyclic compound with a thiazole ring fused to a pyridine ring, possessing a methylsulfonyl group and a chlorine atom as substituents. It has a molecular weight of 248.7 g/mol. This compound is significant in medicinal chemistry because of its biological activity and serves as a precursor in developing new pharmaceuticals targeting phosphoinositide 3-kinase (PI3K)-related pathways.
Synthesis and Production
The synthesis of this compound generally involves several steps, and industrial production methods often mirror laboratory synthesis but are optimized for larger scales. These optimizations include techniques like continuous flow reactors and advanced purification methods to enhance yield and purity.
Applications in Medicinal Chemistry
This compound exhibits biological activity, notably as an inhibitor of phosphoinositide 3-kinase (PI3K). PI3K is important in cellular signaling pathways related to growth and metabolism. Its effectiveness in inhibiting PI3K has been quantified with an IC50 value of approximately 3.6 nM, indicating strong inhibitory effects compared to other compounds in its class. This makes it a candidate for further exploration in therapeutic applications, especially in cancer treatment.
Interaction studies have focused on its binding affinity and inhibitory effects on enzymes like PI3K, helping to elucidate its mechanism of action and potential therapeutic benefits in treating diseases linked to dysregulated PI3K signaling pathways. The sulfonamide functionality within the molecule has been identified as a key structural element influencing its biological activity.
This compound serves as a precursor for developing new pharmaceuticals targeting PI3K-related pathways and may have potential uses in synthesizing other bioactive molecules because of its unique structural features.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine involves its interaction with specific molecular targets. For example, it has been shown to inhibit phosphoinositide 3-kinase (PI3K), an enzyme involved in cell growth and survival pathways . The compound binds to the active site of the enzyme, preventing its normal function and thereby exerting its biological effects .
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural differences among thiazolo-pyridine derivatives lie in their fused ring positions ([5,4-b], [5,4-c], or [4,5-c]) and substituents. Below is a comparative analysis:
Key Observations :
- Positional Isomerism : [5,4-b] derivatives (e.g., 2-chlorothiazolo[5,4-b]pyridine) are more synthetically accessible than [5,4-c] isomers .
- Substituent Effects : Sulfonyl groups (e.g., CH₃SO₂) enhance water solubility and target binding compared to methylthio (SCH₃) or methoxymethyl (CH₂OCH₃) groups .
Structure-Activity Relationships (SAR) :
Physicochemical Properties
Key Insight : The methylsulfonyl group improves solubility but reduces lipophilicity compared to methylthio or methoxymethyl substituents.
Biological Activity
4-Chloro-2-(methylsulfonyl)thiazolo[5,4-C]pyridine is a compound of significant interest due to its potential biological activities, particularly as an inhibitor of various kinases. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
- Chemical Formula : C7H5ClN2O2S
- CAS Number : 6608-52-2
- Molecular Weight : 202.64 g/mol
Research indicates that this compound acts primarily as an inhibitor of the TYK2 kinase. This inhibition is crucial for treating diseases mediated by this kinase, including certain cancers and autoimmune disorders. The compound's structure allows it to form significant interactions within the active site of TYK2, which is essential for its inhibitory action .
Anticancer Properties
Recent studies have demonstrated that compounds with thiazole and pyridine scaffolds exhibit potent anticancer activities. For instance, this compound has shown efficacy in suppressing the proliferation of various cancer cell lines.
Table 1: IC50 Values Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| St.9 | A375 | 0.25 |
| St.10 | H460 | 0.24 |
| St.24 | MCF-7 | 2.52 |
| St.25 | A459 | 0.21 |
These values indicate the compound's ability to induce apoptosis and cell cycle arrest in the G2/M phase of cancer cells, correlating with increased levels of reactive oxygen species (ROS) .
Inhibition of TYK2 Kinase
The compound has been identified as a selective inhibitor of TYK2 kinase, which plays a role in inflammatory responses and cancer progression. Inhibition of this pathway can lead to reduced tumor growth and improved outcomes in models of disease .
Case Studies
-
Study on Cancer Cell Lines :
A comprehensive study evaluated the effects of thiazolo[5,4-C]pyridine derivatives on various cancer cell lines. The results indicated that compounds with electron-withdrawing groups, such as chlorine, significantly enhanced anticancer activity compared to those with hydrogen atoms . -
Pharmacokinetics and Efficacy :
In vivo studies demonstrated favorable pharmacokinetic properties for derivatives of this compound, including bioavailability rates exceeding 60% in animal models. These findings support its potential for therapeutic applications in oncology .
Q & A
Basic: What synthetic strategies are employed to construct the thiazolo[5,4-c]pyridine core in this compound?
Methodological Answer:
The thiazolo[5,4-c]pyridine scaffold is typically synthesized via cyclization reactions. For example, sulfur-containing precursors (e.g., thioureas or thioamides) undergo nucleophilic attack on carbonyl-activated intermediates, followed by ring closure under basic conditions. A common approach involves condensation of 2-aminopyridine derivatives with carbonyl compounds (e.g., α-haloketones) in the presence of sulfur sources like elemental sulfur or Lawesson’s reagent. For regioselective functionalization, protecting groups (e.g., Boc) are often used to direct reactivity .
Advanced: How can reaction conditions be optimized for sulfonylation at the 2-position of the thiazolo[5,4-c]pyridine ring?
Methodological Answer:
Sulfonylation efficiency depends on solvent choice, base strength, and temperature. Pyridine serves dual roles as a solvent and base, neutralizing HCl generated during reactions with sulfonyl chlorides. Optimal yields (~68%) are achieved at room temperature with prolonged reaction times (16–24 hours). For moisture-sensitive steps, anhydrous conditions and inert atmospheres (N₂/Ar) are critical. Monitoring by TLC or HPLC ensures completion without over-functionalization .
Basic: What analytical techniques are essential for characterizing 4-Chloro-2-(methylsulfonyl)thiazolo[5,4-c]pyridine?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent patterns (e.g., methylsulfonyl vs. chloro groups) and confirms regiochemistry. Aromatic protons in the pyridine ring typically appear downfield (δ 7.5–8.5 ppm) .
- Mass Spectrometry (ESI-MS): Validates molecular weight (e.g., [M+H]+ peaks) and detects fragmentation patterns .
- X-ray Crystallography: Resolves ambiguities in regiochemistry, as demonstrated for analogous thiazolo-pyridine derivatives .
Advanced: How can researchers address contradictions in biological activity data across different assays?
Methodological Answer:
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or off-target effects. To resolve these:
- Cross-Validation: Use orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) .
- Proteomic Profiling: Identify off-target interactions via kinase screening panels or thermal shift assays.
- Structural Analysis: Compare crystal structures of the compound bound to target vs. non-target proteins to rationalize selectivity .
Basic: What methods ensure purity and stability of the compound during storage?
Methodological Answer:
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) confirm >95% purity .
- Stability Protocols: Store under inert gas (Ar) at –20°C in amber vials to prevent light-induced degradation. Lyophilization enhances shelf life for hygroscopic derivatives .
Advanced: What strategies enable regioselective functionalization of the thiazolo[5,4-c]pyridine scaffold?
Methodological Answer:
- Directed Metalation: Use strong bases (e.g., LDA) at low temperatures (–78°C) to deprotonate specific positions, followed by electrophilic quenching (e.g., Cl₂, MeSSMe) .
- Protecting Groups: Boc protection of amines allows sequential functionalization at the 4- or 5-positions without cross-reactivity .
- Cross-Coupling Reactions: Suzuki-Miyaura coupling introduces aryl/heteroaryl groups at the 2-position using Pd catalysts and boronic acids .
Basic: How is the compound’s stability under physiological conditions evaluated?
Methodological Answer:
- pH Stability Studies: Incubate in buffers (pH 1–9) at 37°C for 24–72 hours, followed by LC-MS to detect degradation products (e.g., hydrolysis of methylsulfonyl groups) .
- Thermal Gravimetric Analysis (TGA): Determines decomposition temperatures and hygroscopicity .
Advanced: How can computational modeling guide the design of derivatives with enhanced target binding?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes to target enzymes (e.g., tyrosine kinases). Focus on hydrogen bonds between the sulfonyl group and active-site residues .
- QSAR Studies: Correlate substituent electronic properties (Hammett σ values) with inhibitory activity to prioritize synthetic targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
